Cas no 21323-09-1 (1,4-Piperazinediamine,N1,N4-bis[(2-methylphenyl)methylene]-)

1,4-Piperazinediamine,N1,N4-bis[(2-methylphenyl)methylene]- structure
21323-09-1 structure
Product name:1,4-Piperazinediamine,N1,N4-bis[(2-methylphenyl)methylene]-
CAS No:21323-09-1
MF:C20H24N4
MW:320.431364059448
CID:286664
PubChem ID:268395

1,4-Piperazinediamine,N1,N4-bis[(2-methylphenyl)methylene]- Chemical and Physical Properties

Names and Identifiers

    • 1,4-Piperazinediamine,N1,N4-bis[(2-methylphenyl)methylene]-
    • 21323-09-1
    • N,N'-(Piperazine-1,4-diyl)bis[1-(2-methylphenyl)methanimine]
    • DTXSID80943860
    • Inchi: InChI=1S/C20H24N4/c1-17-7-3-5-9-19(17)15-21-23-11-13-24(14-12-23)22-16-20-10-6-4-8-18(20)2/h3-10,15-16H,11-14H2,1-2H3/b21-15+,22-16+
    • InChI Key: FGMBSTDOZQKMSG-YHARCJFQSA-N
    • SMILES: CC1=CC=CC=C1/C=N/N1CCN(/N=C/C2=CC=CC=C2C)CC1

Computed Properties

  • Exact Mass: 320.20032
  • Monoisotopic Mass: 320.20009678g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 4
  • Complexity: 385
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 2
  • Topological Polar Surface Area: 31.2Ų
  • XLogP3: 4.5

Experimental Properties

  • PSA: 31.2

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